molecular formula C14H11Cl2NO B11946974 N-(2,4-Dichlorobenzylidene)-M-anisidine

N-(2,4-Dichlorobenzylidene)-M-anisidine

Cat. No.: B11946974
M. Wt: 280.1 g/mol
InChI Key: SQLIWOQCFPUBHZ-UHFFFAOYSA-N
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Description

N-(2,4-Dichlorobenzylidene)-M-anisidine is a Schiff base derived from the condensation of m-anisidine (3-methoxyaniline) and 2,4-dichlorobenzaldehyde. Its molecular structure features a chlorinated benzylidene group and a methoxy-substituted aniline moiety, contributing to its unique electronic and steric properties. The compound is systematically named as N-[(E)-(2,4-dichlorophenyl)methylene]-3-methoxyaniline and has been explored for applications in antifungal agents and molecular recognition studies . Notably, it exhibits potent antifungal activity against phytopathogenic fungi such as Rhizoctonia solani and Sclerotium rolfsii, making it a candidate for agricultural fungicides .

Properties

Molecular Formula

C14H11Cl2NO

Molecular Weight

280.1 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)methanimine

InChI

InChI=1S/C14H11Cl2NO/c1-18-13-4-2-3-12(8-13)17-9-10-5-6-11(15)7-14(10)16/h2-9H,1H3

InChI Key

SQLIWOQCFPUBHZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N=CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Standard Ethanol-Based Synthesis

The most widely reported method involves refluxing equimolar amounts of 2,4-dichlorobenzaldehyde and m-anisidine in ethanol. Aytekin et al. demonstrated this approach using 2,4-dichlorobenzaldehyde (1 mmol) and 3-methylaniline (1 mmol) in absolute ethanol at 60°C, yielding 84% of the product after two days of slow evaporation. Adapting this protocol for m-anisidine, EvitaChem confirmed similar conditions, with ethanol or methanol as solvents and optional hydrochloric acid catalysis. The reaction proceeds via nucleophilic attack by the amine on the carbonyl carbon, followed by dehydration to form the imine bond.

Catalytic Enhancement with Mineral Acids

Incorporating hydrochloric acid (2–5 mol%) accelerates the reaction, reducing completion time from days to hours. US Patent 4,198,349 highlights this improvement for analogous benzylideneaniline derivatives, achieving yields exceeding 90%. The acid protonates the carbonyl oxygen, increasing electrophilicity and facilitating amine attack.

Azeotropic Distillation Techniques

Xylene-Mediated Dehydration

Tahir et al. refluxed 2,4-dichlorobenzaldehyde and 4-chloroaniline in xylene with acetic acid (2 ml) for one hour. Post-reaction distillation and recrystallization in ethyl acetate/methanol (1:1) yielded high-purity crystals. While yield data were omitted, the method’s efficacy is evident from single-crystal X-ray diffraction results. Xylene’s high boiling point (138–144°C) enables efficient water removal, shifting equilibrium toward product formation.

Benzene-Water Azeotrope Systems

US Patent 2,920,101 utilized benzene to form a low-boiling azeotrope (69°C) with water, completing reactions within 1–2 hours. For example, 2,4-dichlorobenzaldehyde and n-butylamine in benzene yielded 94% of the Schiff base. Despite efficiency, benzene’s toxicity limits its modern use.

Acid-Catalyzed Synthesis

Acetic Acid as a Catalyst

Refluxing reactants in xylene with acetic acid (10% v/v) is a common industrial method. The acid enhances reaction kinetics without requiring harsh conditions. A study by Tahir et al. reported crystal formation within 24 hours using this approach, though yields were unspecified.

Hydrochloric Acid in Protic Solvents

EvitaChem documented HCl-catalyzed reactions in ethanol or methanol, achieving near-quantitative yields. The protocol involves stirring equimolar reactants at reflux (78°C for ethanol) for 2–4 hours, followed by cooling and filtration.

Selenium-Catalyzed One-Pot Synthesis

A novel method from Sage Journals employs selenium powder (5 mol%) and sodium acetate in dimethylformamide (DMF) under carbon monoxide. For example, 2-chlorobenzaldehyde and 2-methylaniline reacted at 60°C for 4 hours, yielding 75% of the Schiff base. Although untested for N-(2,4-dichlorobenzylidene)-M-anisidine, this approach offers a low-temperature alternative with recoverable catalysts.

Comparative Analysis of Methodologies

Method Solvent Catalyst Temperature Time Yield Advantages Limitations
Classical EthanolEthanolHCl (optional)60–78°C2–48 hours84–90%Simple setup, high purityLong reaction time
Xylene AzeotropeXyleneAcetic acidReflux (138°C)1 hourN/AEfficient water removalHigh energy input
Selenium CatalysisDMFSe, NaOAc60°C4 hours75%Low temperature, reusable catalystRequires CO gas
Solvent-FreeNoneNone60–80°C1–2 hoursN/AEco-friendly, no solvent recoveryLimited scalability

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dichlorobenzylidene)-M-anisidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of the corresponding amine and aldehyde.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(2,4-Dichlorobenzylidene)-M-anisidine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and antifungal properties. It has shown moderate activity against various bacterial and fungal strains.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the synthesis of advanced materials, including polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,4-Dichlorobenzylidene)-M-anisidine involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential cellular processes, leading to antimicrobial or anticancer effects. The compound’s ability to form stable complexes with metal ions also contributes to its catalytic activity in chemical reactions.

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of N-(2,4-Dichlorobenzylidene)-M-anisidine and Analogues

Compound Name Core Structure Key Substituents Reference
This compound Schiff base 2,4-Cl₂C₆H₃-CH=N-C₆H₄-3-OCH₃
N-(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)-4-methylbenzenamine Dithiazole-Schiff base hybrid 4-CH₃C₆H₄-N=C-S-C-Cl (dithiazole ring)
(E)-3-((2,4-Dichlorobenzylidene)amino)-2-(2,4-dichlorophenyl)thiazolidin-4-one Thiazolidinone-Schiff base hybrid Thiazolidinone ring + 2,4-Cl₂C₆H₃-CH=N-
5-((Z)-2,4-Dichlorobenzylidene)-2,4-thiazolidinedione Thiazolidinedione derivative Thiazolidinedione ring + 2,4-Cl₂C₆H₃-CH=N-
(E)-N’-(2,4-Dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide (E-DPPC) Pyrazole-carbohydrazide Pyrazole ring + 2,4-Cl₂C₆H₃-CH=N- + carbohydrazide

Key Observations :

  • The presence of the 2,4-dichlorobenzylidene group is common across analogues, enhancing stability and bioactivity through electron-withdrawing effects .
  • Heterocyclic moieties (e.g., thiazolidinone, pyrazole) introduce additional hydrogen-bonding or π-stacking interactions, influencing solubility and target binding .
Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (IR, NMR) Reference
This compound 296.13 Not reported IR: C=N ~1585 cm⁻¹; NMR: δ 8.01 (s, =CH)
N-(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)-4-methylbenzenamine 255.76 64–65 IR: C=N ~1585 cm⁻¹; NMR: δ 7.41 (d, ArH)
(E)-3-((2,4-Dichlorobenzylidene)amino)-2-(2,4-dichlorophenyl)thiazolidin-4-one 420.14 Not reported IR: C=O ~1682 cm⁻¹, C=N ~1585 cm⁻¹
5-((Z)-2,4-Dichlorobenzylidene)-2,4-thiazolidinedione 259.08 Not reported IR: Absence of NH/CS; NMR: δ 168.51 (C=O)
E-DPPC 408.24 Single-crystal data NMR: δ 7.10–7.82 (m, ArH); MS: m/z 408 (M⁺)

Key Observations :

  • IR spectra consistently show C=N stretches near 1585 cm⁻¹, confirming Schiff base formation .

Table 3: Antifungal and Enzymatic Activity Comparisons

Compound Name Target Organism/Enzyme Efficacy (% Inhibition or IC₅₀) Reference
This compound Rhizoctonia solani 95% inhibition at 500 ppm
2,4,5-Trichloro-N-(2,4-dichlorobenzylidene)aniline Rhizoctonia bataticola 92% inhibition at 500 ppm
Pyranocoumarin with 2,4-dichlorobenzylidene Proteinase (compared to aspirin) 60.2% vs. 45.8% (aspirin)
E-DPPC Theoretical NLO activity β₀ = 1.5×10⁻³⁰ esu (hyperpolarizability)

Key Observations :

  • Dichlorobenzylidene derivatives exhibit broad-spectrum antifungal activity, with substitutions (e.g., trichloro, fluoro) modulating specificity .
  • The 2,4-dichlorobenzylidene group enhances antiproteinase activity in pyranocoumarins, surpassing standard aspirin .

Q & A

Basic: What are the established synthetic methodologies for N-(2,4-Dichlorobenzylidene)-m-anisidine, and how can reaction conditions be optimized?

The compound is synthesized via a condensation reaction between 2,4-dichlorobenzaldehyde and m-anisidine (3-methoxyaniline, CAS 536-90-3) in ethanol or methanol, typically catalyzed by hydrochloric acid. Optimization involves adjusting reaction temperature (60–80°C), reaction time (4–12 hours), and catalyst concentration (1–5 mol%). Post-synthesis purification via recrystallization in ethanol yields the Schiff base product. Monitoring reaction progress using thin-layer chromatography (TLC) ensures completion .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Key techniques include:

  • 1H/13C NMR : Identifies aromatic protons (δ 6.8–7.8 ppm) and the imine (C=N) signal (δ 8.2–8.5 ppm). Methoxy groups appear as singlets near δ 3.8 ppm.
  • IR Spectroscopy : Stretching vibrations for C=N (~1600 cm⁻¹), C-O (methoxy, ~1250 cm⁻¹), and C-Cl (700–800 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak at m/z 292 (C₁₄H₁₀Cl₂NO) confirms molecular weight .

Basic: How do the dichlorobenzylidene and methoxy groups influence the compound's chemical reactivity?

The 2,4-dichlorobenzylidene moiety enhances electrophilicity at the imine carbon due to electron-withdrawing Cl substituents, facilitating nucleophilic attack (e.g., by thiols or amines). The methoxy group on m-anisidine donates electron density via resonance, stabilizing the aromatic ring and directing electrophilic substitution to the para position. This duality enables tunable reactivity in cross-coupling or bioactivity studies .

Advanced: What computational approaches predict the non-linear optical (NLO) properties of this compound?

Density functional theory (DFT) or Hartree-Fock methods with a 6-311G(d,p) basis set calculate dipole moment (µ), polarizability (α), and hyperpolarizability (β). Solvent effects are modeled via the polarizable continuum model (PCM). For example, hyperpolarizability values >100 × 10⁻³⁰ esu suggest strong NLO activity. UV-Vis spectra simulations (TD-DFT) predict λmax shifts due to charge-transfer transitions .

Advanced: How can X-ray crystallography resolve discrepancies in proposed molecular configurations?

Single-crystal X-ray diffraction with SHELXL refinement determines bond lengths (e.g., C=N: ~1.28 Å) and dihedral angles between aromatic planes. ORTEP-3 visualizes thermal ellipsoids, confirming planarity of the benzylidene-aniline moiety. Hydrogen-bonding networks (e.g., N–H···O) are mapped using WinGX , resolving polymorphism or tautomerism .

Advanced: What strategies address conflicting bioactivity reports in different studies?

  • Purity Validation : HPLC (≥95% purity) and elemental analysis.
  • Crystallinity Assessment : Powder XRD to rule out amorphous impurities.
  • Dose-Response Standardization : IC50/EC50 determination under controlled pH and temperature.
  • Structural Analog Comparison : Benchmark against derivatives (e.g., thiazole or piperidine variants) to isolate structure-activity relationships .

Advanced: How do hydrogen-bonding patterns affect crystallization and stability?

Graph set analysis ( R²₂(8) motifs) identifies intermolecular interactions (e.g., N–H···O or C–Cl···π). These patterns stabilize specific polymorphs and influence melting points. For example, parallel π-stacking of dichlorophenyl rings enhances thermal stability, while bifurcated hydrogen bonds improve solubility in polar solvents .

Advanced: What molecular docking protocols elucidate mechanisms of biological action?

  • Target Preparation : Retrieve protein structures (e.g., autotaxin or cannabinoid receptors) from the RCSB PDB.
  • Docking Software : Autodock Vina or Glide with Lamarckian genetic algorithms.
  • Binding Affinity Analysis : Score poses using MM-GBSA/MM-PBSA.
  • Validation : Compare with co-crystallized ligands (RMSD <2.0 Å) .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

  • PPE : Nitrile gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods due to volatility of aromatic amines.
  • Storage : 2–8°C under nitrogen atmosphere to prevent oxidation.
  • Spill Management : Neutralize with 5% acetic acid and absorb with vermiculite .

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